molecular formula C12H18ClN3O2 B1665299 ASP-4000 CAS No. 851389-35-0

ASP-4000

Cat. No.: B1665299
CAS No.: 851389-35-0
M. Wt: 271.74 g/mol
InChI Key: HBURXUXZLKNVTI-QSWPLQKNSA-N
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Description

ASP-4000 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a hydroxy group and a pyrrolidinecarbonitrile moiety. It is often studied for its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ASP-4000 typically involves multiple steps. The process begins with the preparation of the bicyclic intermediate, which is then coupled with a pyrrolidinecarbonitrile derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Common reagents include organic acids, bases, and various coupling agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ASP-4000 can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

ASP-4000 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Researchers investigate its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ASP-4000 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-(((1R,3S,4S,6R)-6-Hydroxy-2-azabicyclo(2.2.1)hept-3-yl)carbonyl)-2-pyrrolidinecarbonitrile
  • (2S)-1-(((1R,3S,4S,6R)-6-Hydroxy-2-azabicyclo(2.2.1)hept-3-yl)carbonyl)-2-pyrrolidinecarboxamide

Uniqueness

The uniqueness of ASP-4000 lies in its specific bicyclic structure and the presence of both hydroxy and nitrile functional groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

CAS No.

851389-35-0

Molecular Formula

C12H18ClN3O2

Molecular Weight

271.74 g/mol

IUPAC Name

(2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile;hydrochloride

InChI

InChI=1S/C12H17N3O2.ClH/c13-6-8-2-1-3-15(8)12(17)11-7-4-9(14-11)10(16)5-7;/h7-11,14,16H,1-5H2;1H/t7-,8-,9+,10+,11-;/m0./s1

InChI Key

HBURXUXZLKNVTI-QSWPLQKNSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2[C@H]3C[C@@H](N2)[C@@H](C3)O)C#N.Cl

SMILES

C1CC(N(C1)C(=O)C2C3CC(N2)C(C3)O)C#N.Cl

Canonical SMILES

C1CC(N(C1)C(=O)C2C3CC(N2)C(C3)O)C#N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-((6-hydroxy-2-azabicyclo(2.2.1)hept-3-yl)carbonyl)-2-pyrrolidinecarbonitrile
ASP 4000
ASP-4000
ASP4000

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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